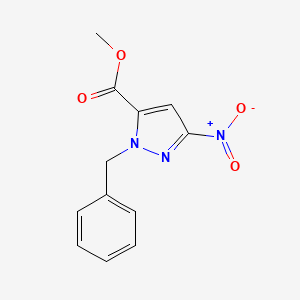

Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate

Description

Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Properties

IUPAC Name |

methyl 2-benzyl-5-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-19-12(16)10-7-11(15(17)18)13-14(10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYQWJHPXZMIQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1CC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of benzylhydrazine with ethyl acetoacetate, followed by nitration and esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 3 undergoes reduction to form amino derivatives, a critical step in synthesizing bioactive intermediates.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro → Amine reduction | H₂, Pd/C (10%) in methanol, 50 psi, 16 hr | Methyl 3-amino-1-benzyl-1H-pyrazole-5-carboxylate | ~100% |

This reaction proceeds via catalytic hydrogenation, with palladium facilitating electron transfer to the nitro group. The resulting amine is stable under inert conditions and serves as a precursor for further functionalization .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, enabling further derivatization.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ester → Carboxylic acid | NaOH (aq), reflux, 4–6 hr | 1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid | Acidic workup required for isolation |

The hydrolysis is pH-dependent, with alkaline conditions favoring ester cleavage. The carboxylic acid derivative exhibits enhanced solubility in polar solvents.

Substitution Reactions at the Benzyl Group

The benzyl substituent participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Key Findings:

-

Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the benzyl para position.

-

Suzuki Coupling : Using Pd(PPh₃)₄ as a catalyst, the benzyl group couples with aryl boronic acids to form biaryl derivatives.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring’s electron-deficient nature directs electrophiles to specific positions:

| Reaction | Electrophile | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-4 | Methyl 1-benzyl-3,4-dinitro-1H-pyrazole-5-carboxylate |

| Sulfonation | SO₃/H₂SO₄, 60°C | C-4 | Sulfonic acid derivative |

Nitration occurs regioselectively at C-4 due to the electron-withdrawing effects of the nitro and ester groups.

Ring Functionalization and Cyclization

The compound serves as a scaffold for synthesizing fused heterocycles:

-

Pyrazolo[1,5-a]pyrimidines : Reaction with β-keto esters under acidic conditions forms fused rings .

-

Triazole Derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide yields triazole-linked hybrids.

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing NOₓ gases.

-

Photoreactivity : UV exposure induces nitro group rearrangement, forming minor isomeric byproducts.

Research Insights

-

Anticancer Potential : Derivatives of this compound disrupt mTORC1 signaling and modulate autophagy, showing selective cytotoxicity against pancreatic cancer cells (e.g., MIA PaCa-2) .

-

Catalytic Efficiency : Palladium-mediated reactions achieve >80% yields under optimized conditions .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in constructing complex heterocycles with tailored biological activities.

Scientific Research Applications

Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzyme active sites, inhibiting their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Conclusion

Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate is a compound of significant interest due to its versatile applications in various scientific fields. Its unique structural features and reactivity make it a valuable compound for further research and development.

Biological Activity

Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with various molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate has a molecular formula of C12H12N4O3 and a molar mass of 244.25 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance, particularly in anticancer and antimicrobial activities.

The biological activity of methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate is attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells.

- Cell Membrane Penetration : The benzyl group enhances the compound's ability to penetrate cell membranes, facilitating its biological activity.

Anticancer Activity

Research indicates that methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate exhibits potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |

| A549 | 26.0 | Inhibits growth and induces autophagy |

| HepG2 | 49.85 | Promotes cell cycle arrest and apoptosis |

Autophagy Modulation

Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate has been identified as a modulator of autophagy. Studies show that it can increase basal autophagy levels while impairing autophagic flux under nutrient-replete conditions . This dual action may provide a therapeutic advantage in targeting cancer cells that rely on autophagy for survival under metabolic stress.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications to the pyrazole scaffold significantly affect biological activity. For instance, substituents on the benzyl group and variations in the nitro group can enhance or reduce anticancer efficacy. Compounds with specific substitutions have shown improved potency against various cancer cell lines, indicating that careful structural modifications can lead to more effective therapeutic agents .

Case Studies

Several studies have explored the biological effects of methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate:

- In vitro Studies : In one study, the compound was tested against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

- In vivo Studies : Animal model studies have shown that derivatives of this compound can reduce tumor size in xenograft models, supporting its potential use as an anticancer therapy .

- Mechanistic Studies : Further investigations revealed that the compound disrupts mTORC1 signaling pathways, which are crucial for cell growth and metabolism, thus enhancing its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.